molecular formula C8H8N6 B12929565 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine

Cat. No.: B12929565
M. Wt: 188.19 g/mol
InChI Key: JFLHUGVGGWZXSR-NPJRDEIVSA-N
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Description

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is an organic compound characterized by the presence of two imidazole rings connected via a hydrazine bridge. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science. The imidazole rings in its structure provide both hydrogen-bond donating and accepting sites, making it a versatile building block for supramolecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine can be synthesized through the condensation of hydrazine hydrate with 1H-imidazole-5-carboxaldehyde. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent such as ethanol or methanol, followed by refluxing the mixture for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazole rings .

Mechanism of Action

The mechanism of action of 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is unique due to its specific arrangement of imidazole rings and the presence of a hydrazine bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and material science .

Properties

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

(E)-1-(1H-imidazol-5-yl)-N-[(E)-1H-imidazol-5-ylmethylideneamino]methanimine

InChI

InChI=1S/C8H8N6/c1-7(11-5-9-1)3-13-14-4-8-2-10-6-12-8/h1-6H,(H,9,11)(H,10,12)/b13-3+,14-4+

InChI Key

JFLHUGVGGWZXSR-NPJRDEIVSA-N

Isomeric SMILES

C1=C(NC=N1)/C=N/N=C/C2=CN=CN2

Canonical SMILES

C1=C(NC=N1)C=NN=CC2=CN=CN2

Origin of Product

United States

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